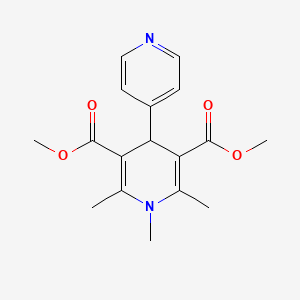![molecular formula C17H20N2O B5660398 5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660398.png)
5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of 5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one and similar compounds typically involves multi-component reaction processes that allow for the construction of complex structures from simpler starting materials. For example, Thabet et al. (2022) reported a one-pot, three-component synthesis method catalyzed by p-toluene-sulfonic acid for producing a related compound, demonstrating the efficiency and versatility of modern synthetic techniques in constructing these molecules (Thabet et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds in this family has been extensively analyzed using various spectroscopic techniques, including NMR, FT-IR, and UV, as well as quantum chemical methods. Devi et al. (2020) investigated the spectroscopic properties of a closely related compound, providing insights into its molecular geometry, electronic structure, and potential interactions with biological molecules (Devi et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of 5-[4-(piperidin-1-ylmethyl)phenyl]pyridin-2(1H)-one involves its participation in various organic reactions, contributing to the synthesis of a wide range of derivatives with potential biological activity. For instance, Xu et al. (2021) explored the synthesis and evaluation of derivatives for their serotonin reuptake inhibitory activity, highlighting the compound's utility in medicinal chemistry (Xu et al., 2021).
Eigenschaften
IUPAC Name |
5-[4-(piperidin-1-ylmethyl)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17-9-8-16(12-18-17)15-6-4-14(5-7-15)13-19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBZDCZCPCZQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(1-ethoxyethyl)phenyl]pyridin-2(1H)-one](/img/structure/B5660316.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxybenzamide](/img/structure/B5660329.png)
![3-(2-methoxyethyl)-1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5660334.png)

![N-{[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]methyl}nicotinamide](/img/structure/B5660344.png)

![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine](/img/structure/B5660356.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5660359.png)
![N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5660366.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660377.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5660412.png)